9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Diphenyl-9H,9’H-[3,3’-bicarbazole]-6-carbonitrile is an organic compound known for its unique structure and properties. It consists of two carbazole units connected through a central carbon atom, with phenyl groups attached to the nitrogen atoms and a nitrile group at the 6-position. This compound is notable for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
Barbier Reaction: This method involves the reaction of aromatic aldehydes with imidazole in the presence of a base catalyst to form 9,9’-Diphenyl-9H,9’H-[3,3’-bicarbazole]-6-carbonitrile.
Bromination Reaction: Another method involves the bromination of 9,9’-bicarbazole with bromophenyl bromide under basic conditions.
Industrial Production Methods
The industrial production of 9,9’-Diphenyl-9H,9’H-[3,3’-bicarbazole]-6-carbonitrile typically involves large-scale synthesis using the above methods, followed by purification processes such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydrocarbons.
Substitution: Various substituted carbazole derivatives.
Scientific Research Applications
9,9’-Diphenyl-9H,9’H-[3,3’-bicarbazole]-6-carbonitrile has a wide range of applications in scientific research:
Organic Electronics: It is used as a host material in OLEDs due to its excellent electron-rich properties and ability to form exciplexes.
Photovoltaics: Its good photophysical properties make it suitable for use in organic solar cells and photodetectors.
Fluorescent Probes: It is used in the development of fluorescent probes for biological imaging and sensing applications.
Mechanism of Action
The mechanism of action of 9,9’-Diphenyl-9H,9’H-[3,3’-bicarbazole]-6-carbonitrile in OLEDs involves its role as an electron-rich host material. The compound forms exciplexes with electron acceptors, which helps in balancing charge recombination and reducing aggregation-induced quenching . This leads to improved efficiency and stability of the OLED devices.
Comparison with Similar Compounds
Similar Compounds
9,9’-Bicarbazole: Similar structure but lacks the phenyl and nitrile groups.
CBP (4,4’-Bis(N-carbazolyl)-1,1’-biphenyl): Used as a universal host material in OLEDs.
mCBP (3,3’-Bis(N-carbazolyl)-1,1’-biphenyl): Another isomer used in OLEDs.
Uniqueness
9,9’-Diphenyl-9H,9’H-[3,3’-bicarbazole]-6-carbonitrile is unique due to its combination of phenyl and nitrile groups, which enhance its electron-rich properties and stability. This makes it particularly effective in reducing excimer formation and improving the thermal and morphological stability of thin films in OLED applications .
Properties
Molecular Formula |
C37H23N3 |
---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
9-phenyl-6-(9-phenylcarbazol-3-yl)carbazole-3-carbonitrile |
InChI |
InChI=1S/C37H23N3/c38-24-25-15-18-35-31(21-25)33-23-27(17-20-37(33)40(35)29-11-5-2-6-12-29)26-16-19-36-32(22-26)30-13-7-8-14-34(30)39(36)28-9-3-1-4-10-28/h1-23H |
InChI Key |
GBGZUMSSFOEFCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C#N)C4=C2C=CC(=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.